molecular formula C12H13N3O2S B12213137 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

Cat. No.: B12213137
M. Wt: 263.32 g/mol
InChI Key: VXUGROVHJZJJBN-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide typically involves the reaction of 4-methoxyphenylhydrazine with thiocarbonyl compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, low to moderate temperatures.

    Substitution: Nucleophiles like halides, amines; reaction conditionssolvents like acetone or dimethylformamide, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide can be compared with other thiadiazole derivatives, such as:

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate

These compounds share similar structural features but differ in their functional groups and specific chemical properties

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

InChI

InChI=1S/C12H13N3O2S/c1-3-10(16)13-12-14-11(15-18-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,15,16)

InChI Key

VXUGROVHJZJJBN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC

Origin of Product

United States

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